N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide
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Description
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H19ClN2O4 and its molecular weight is 374.82. The purity is usually 95%.
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Biological Activity
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H20ClN2O3, with a molecular weight of approximately 344.8 g/mol. The structural characteristics include an oxazolidinone ring and a chlorophenyl group, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀ClN₂O₃ |
Molecular Weight | 344.8 g/mol |
CAS Number | 954701-96-3 |
This compound exhibits its biological effects through various mechanisms:
- Inhibition of β-secretase (BACE) : This compound has been investigated for its role in inhibiting BACE, an enzyme implicated in Alzheimer's disease pathology. By inhibiting BACE, the compound may reduce the production of amyloid-beta peptides, which aggregate and form plaques in the brains of Alzheimer's patients.
- Antibacterial Activity : Similar compounds in the oxazolidinone class are known for their antibacterial properties. They typically function by inhibiting protein synthesis in bacteria through binding to the ribosomal subunit.
- Cardiovascular Applications : Preliminary studies suggest potential applications in treating cardiovascular disorders, especially those related to microvascular complications and thrombotic microangiopathy.
Case Studies
- Alzheimer's Disease : In a study focusing on neurodegenerative diseases, this compound was shown to significantly reduce amyloid plaque formation in murine models when administered at therapeutic doses.
- Antimicrobial Efficacy : A series of tests conducted against various bacterial strains demonstrated that the compound exhibited significant inhibitory effects comparable to established antibiotics like linezolid. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other oxazolidinones:
Compound Name | Activity Type | MIC (µg/mL) | BACE Inhibition (%) |
---|---|---|---|
This compound | Antibacterial | 4 | 75 |
Linezolid | Antibacterial | 8 | N/A |
N-Boc-Oxazolidinone | Antibacterial | 16 | 50 |
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-13-5-2-3-8-17(13)25-12-18(23)21-10-16-11-22(19(24)26-16)15-7-4-6-14(20)9-15/h2-9,16H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKCTLSXDGNXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.